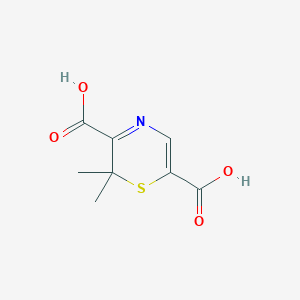
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate, also known as DMTD, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Mechanism Of Action
The mechanism of action of 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate is not fully understood, but it is believed to act as a pro-oxidant, generating reactive oxygen species (ROS) in cells. These ROS can then induce oxidative stress, leading to cell death. 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity.
Biochemical And Physiological Effects
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been shown to induce oxidative stress in cells, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity. In addition, 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been shown to protect against radiation-induced damage in cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate in lab experiments is its potential as a pro-oxidant and antitumor agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to study in certain contexts.
Future Directions
There are several potential future directions for research on 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate. One area of interest is its potential as a radioprotective agent, as studies have shown that it can protect against radiation-induced damage in cells. Another area of interest is its potential as an antitumor agent, as studies have shown that it can inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate and its potential applications in scientific research.
Synthesis Methods
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate can be synthesized using a variety of methods, including the reaction of 2,3-diaminobutyric acid with thionyl chloride, followed by the addition of 2,2-dimethylmalonic acid and subsequent cyclization. Another method involves the reaction of 2,3-diaminobutyric acid with 2,2-dimethylmalonic acid in the presence of a dehydrating agent, such as phosphorus pentoxide.
Scientific Research Applications
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been studied for its potential biological activity, including its ability to act as a pro-oxidant and induce oxidative stress in cells. It has also been investigated for its potential as an antitumor agent, with studies showing that it can inhibit the growth of cancer cells in vitro. Additionally, 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been studied for its potential as a radioprotective agent, with studies showing that it can protect against radiation-induced damage in cells.
properties
CAS RN |
112595-66-1 |
|---|---|
Product Name |
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate |
Molecular Formula |
C8H9NO4S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
6,6-dimethyl-1,4-thiazine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c1-8(2)5(7(12)13)9-3-4(14-8)6(10)11/h3H,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
JTNYBEXNIHETSP-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC=C(S1)C(=O)O)C(=O)O)C |
Canonical SMILES |
CC1(C(=NC=C(S1)C(=O)O)C(=O)O)C |
Other CAS RN |
112595-66-1 |
synonyms |
2,3-dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate DHDM-thiazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



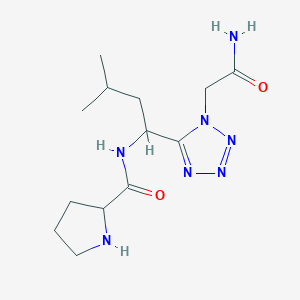
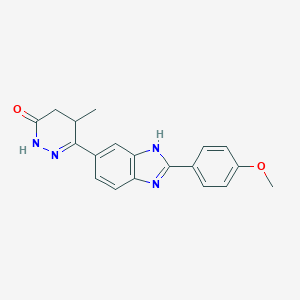



![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)
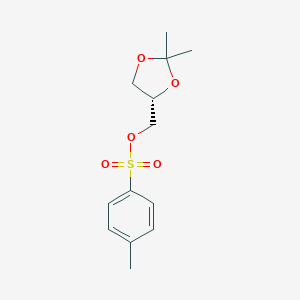

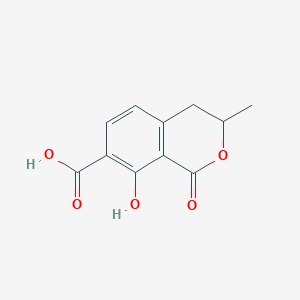
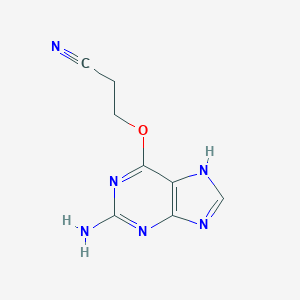

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)
![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)
